2-Amino-5-bromothiazole hydrobromide chemical properties
2-Amino-5-bromothiazole hydrobromide chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 2-Amino-5-bromothiazole Hydrobromide
This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and applications of 2-Amino-5-bromothiazole hydrobromide, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
2-Amino-5-bromothiazole hydrobromide is a heterocyclic organic compound widely used as a biochemical reagent and a key intermediate in the synthesis of pharmaceuticals.[1][2] Its structure, featuring a thiazole ring with an amino group and a bromine atom, makes it a versatile building block for creating more complex, biologically active molecules.[3][4]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 2-Amino-5-bromothiazole hydrobromide.
| Property | Value | Citations |
| CAS Number | 61296-22-8 | [5][6][7][8][9] |
| Molecular Formula | C₃H₃BrN₂S·HBr (or C₃H₄Br₂N₂S) | [4][5][8][9][10] |
| Molecular Weight | 259.95 g/mol | [5][7][8][9][10] |
| Appearance | White to tan or light yellow to light brown crystalline powder | [6][8][10] |
| Melting Point | 157.0 - 165 °C (with decomposition) | [1][6][7][8][10][11][12] |
| Solubility | Soluble in Methanol | [8][12] |
| Purity | Typically ≥95-98% | [6][9][12] |
| Sensitivity | Hygroscopic | [6][8] |
| Storage | Store in a dark, dry place at room temperature. Some suppliers recommend cooler temperatures (<15°C). | [5][8][12] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions involving 2-Amino-5-bromothiazole hydrobromide are crucial for its application in research and development.
Synthesis of the Free Base (2-Amino-5-bromothiazole)
The hydrobromide salt is often neutralized to its free base form for subsequent reactions.
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Protocol: A suspension of 2-amino-5-bromothiazole hydrobromide (30.0 g, 116.35 mmol) is prepared in tetrahydrofuran (THF, 350 mL). Triethylamine (TEA, 24.1 mL, 174.53 mmol) is added, and the mixture is stirred at room temperature for approximately 6 hours.[11][13] Upon completion, the resulting precipitate (triethylammonium bromide) is removed by filtration. The filtrate is then concentrated under reduced pressure to yield 2-amino-5-bromothiazole, which can often be used without further purification.[11][13]
Caption: Workflow for the neutralization of the hydrobromide salt.
Use in Suzuki Coupling Reactions
The free base, 2-amino-5-bromothiazole, is a valuable precursor for forming carbon-carbon bonds, such as in the Suzuki reaction, to synthesize more complex derivatives.
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Protocol Overview: The synthesis involves a two-step process. First, 2-amino-5-bromothiazole is reacted with an acid (e.g., 3-(furan-2-yl)propanoic acid) to form an amide.[14][15] This intermediate is then subjected to a Suzuki coupling reaction with a boronic acid (e.g., 4-fluorophenylboronic acid) in the presence of a palladium catalyst to yield the final, more complex molecule.[14][15][16] This approach is used to create compounds with potential anticancer activity.[15]
Caption: Synthetic pathway using the compound as a key intermediate.
Applications in Drug Discovery and Development
The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[17] Derivatives have shown a wide range of pharmacological activities.
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Anticancer and Antimicrobial Agents: 2-Amino-5-bromothiazole hydrobromide is a crucial starting material for the synthesis of novel compounds with potential anticancer and antimicrobial properties.[4][17] The thiazole ring is a core component of molecules designed to inhibit microbial enzymes or modulate proteins involved in cancer cell proliferation.[17]
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Anti-inflammatory Activity: Certain derivatives of 2-aminothiazole have demonstrated significant anti-inflammatory effects, indicating their potential for treating inflammatory disorders.[17]
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Enzyme Inhibition: The versatile structure allows for modifications that can target specific enzymes, making it a valuable scaffold for developing enzyme inhibitors.[17]
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Alzheimer's Disease Research: There is emerging research suggesting that 2-Amino-5-bromothiazole HBr may have therapeutic potential for Alzheimer's disease by inhibiting p70S6 kinase, which can lead to increased autophagy and reduced β-amyloid production.[7]
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Broader Chemical Industry: Beyond pharmaceuticals, it has been used as an intermediate in the creation of dyestuffs, fungicides, and other specialty chemicals.[18]
Caption: Role of the 2-aminothiazole scaffold in drug discovery.
References
- 1. 2-Amino-5-bromothiazole hydrobromide | CAS#:61296-22-8 | Chemsrc [chemsrc.com]
- 2. chembk.com [chembk.com]
- 3. CAS 3034-22-8: 2-Amino-5-bromothiazole | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 61296-22-8|2-Amino-5-bromothiazole monohydrobromide|BLD Pharm [bldpharm.com]
- 6. 2-Amino-5-bromothiazole Monohydrobromide CAS 61296-22-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]
- 8. 2-Amino-5-bromothiazole monohydrobromide | 61296-22-8 [chemicalbook.com]
- 9. 2-氨基-5-溴噻唑 单氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. americanelements.com [americanelements.com]
- 11. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 12. 2-Amino-5-bromothiazole Hydrobromide 61296-22-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]
